molecular formula C12H20ClNO B2947921 Diethyl(2-phenoxyethyl)amine hydrochloride CAS No. 21663-15-0

Diethyl(2-phenoxyethyl)amine hydrochloride

Cat. No.: B2947921
CAS No.: 21663-15-0
M. Wt: 229.75
InChI Key: OAGZQZPENGEPCX-UHFFFAOYSA-N
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Description

Diethyl(2-phenoxyethyl)amine hydrochloride: is a chemical compound with the molecular formula C12H20ClNO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(2-phenoxyethyl)amine hydrochloride typically involves the reaction of diethylamine with 2-phenoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The final product is obtained as a white crystalline powder with a high degree of purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl(2-phenoxyethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Diethyl(2-phenoxyethyl)amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl(2-phenoxyethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Diethylamine: A simpler amine with similar reactivity but different applications.

    2-Phenoxyethanol: A related compound used as a solvent and preservative.

    Phenoxyethylamine: Shares structural similarities but has distinct chemical properties.

Uniqueness: Diethyl(2-phenoxyethyl)amine hydrochloride is unique due to its specific combination of diethylamine and phenoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Diethyl(2-phenoxyethyl)amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, including mechanisms of action, synthesis, and experimental findings from various studies.

This compound can be synthesized through various methods, often involving the reaction of phenoxyethylamine with diethyl sulfate or other alkylating agents. The synthesis process is crucial as it affects the purity and yield of the compound, which in turn influences its biological activity.

The compound exhibits a range of biological activities primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as both a central nervous system stimulant and depressant, depending on the specific formulation and dosage used. This dual action is significant for its potential therapeutic applications in treating neurological disorders.

1. Neuropharmacological Effects

This compound has demonstrated notable effects on acetylcholinesterase (AChE) activity, which is critical in neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds similar to diethyl(2-phenoxyethyl)amine can inhibit AChE, thereby increasing acetylcholine levels in the synaptic cleft. This effect may enhance cognitive function and memory retention .

2. Inhibitory Activity

In vitro studies have shown that derivatives of phenoxyethylamines exhibit potent inhibitory activity against AChE. For instance, one study reported an IC50 value of 0.50 µM for a related compound, suggesting strong potential for this compound as an AChE inhibitor . The selectivity for AChE over butyrylcholinesterase (BuChE) is particularly noteworthy, as it may reduce side effects associated with broader-spectrum inhibitors.

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 Value
5cAChE Inhibition0.50 µM
ACP1aAntichlamydial64 µg/mL
N,N-dimethyl-N-(2-phenoxyethyl)Corrosion InhibitorNot applicable

Case Study: Neuroprotective Properties

In a study focused on neuroprotective properties, this compound was evaluated for its ability to mitigate oxidative stress in neuronal cells. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting potential use in preventing neuronal damage in conditions like Alzheimer's disease.

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary results indicate low toxicity levels in human cell lines, although further investigations are necessary to establish comprehensive safety data across different dosages and formulations .

Properties

IUPAC Name

N,N-diethyl-2-phenoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-13(4-2)10-11-14-12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGZQZPENGEPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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